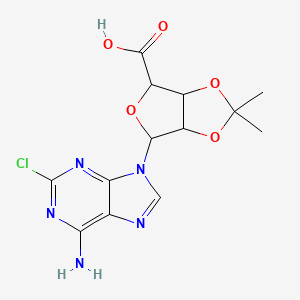

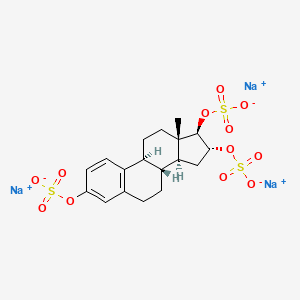

![molecular formula C₂₁H₂₄O₁₂ B1140191 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid CAS No. 33019-34-0](/img/structure/B1140191.png)

2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

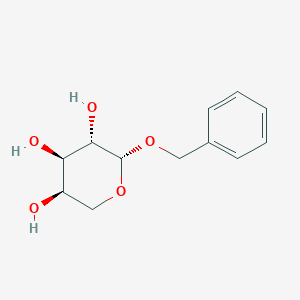

The compound of interest is a structurally complex molecule featuring a benzoic acid moiety linked to an acetylated sugar structure. Its study offers insights into a range of potential chemical reactions and properties relevant to organic synthesis and material science.

Synthesis Analysis

The synthesis of related compounds involves hypervalent iodine oxidizing reagents, indicating that complex organic structures incorporating benzoic acid derivatives can be effectively synthesized using advanced oxidation techniques (Zhdankin et al., 2005).

Molecular Structure Analysis

Crystallography studies of compounds like 4-(oxiran-2-ylmethoxy)benzoic acid provide insights into the molecular configurations, showcasing how benzoic acid derivatives crystallize and the impact of substitutions on their structural parameters (Obreza & Perdih, 2012).

Chemical Reactions and Properties

Chemical reactions involving benzoic acid derivatives, such as esterification and oxidation, highlight the reactivity of these compounds. For instance, esters of 2-iodoxybenzoic acid exhibit unique reactivity patterns due to their pseudobenziodoxole structure, facilitating the oxidation of alcohols to carbonyl compounds (Zhdankin et al., 2005).

Physical Properties Analysis

The physical properties of benzoic acid derivatives are closely tied to their molecular structure. Crystallographic studies, such as those on 4-acetoxybenzoic acid, shed light on the influence of substituents on melting points, solubility, and crystalline forms (Obreza & Perdih, 2012).

Chemical Properties Analysis

The chemical behavior of benzoic acid derivatives, including their reactivity in oxidation reactions and stability under various conditions, is of significant interest. Research into compounds like 2-iodoxybenzoic acid emphasizes the versatility and potential applications of these molecules in synthesis and material science (Duschek & Kirsch, 2011).

Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards the synthesis and characterization of compounds with similar structures, focusing on their physical properties, thermal stability, and crystallography. For instance, studies on sugar imine molecules highlight the use of click chemistry and microwave irradiation in synthesis, revealing insights into molecular structure through conventional analysis methods like FTIR, H1NMR, and C13 NMR (Majed Jari Mohammed et al., 2020). Another study on n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside emphasizes the structural confirmation through X-ray crystallography, highlighting the compound's crystal packing and absence of significant interactions such as hydrogen bonds (B. Mönch et al., 2013).

Catalysis and Oxidation Reactions

Compounds with related structures have been used as catalysts in oxidation reactions, offering insights into the development of efficient and selective methods for converting alcohols to carbonyl compounds. A notable example includes the use of 2-iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols with Oxone, demonstrating rapid and clean reactions in nonaqueous conditions (M. Uyanik et al., 2009). This research area offers potential for the exploration of environmentally benign oxidation systems, as seen in the development of TEMPO-catalyzed alcohol oxidation systems using recyclable hypervalent iodine(III) reagents (Xiao‐Qiang Li & Chi Zhang, 2009).

Material Science Applications

The synthesis of novel compounds with similar structures also finds applications in material science, particularly in the development of bio-based polymers with specific properties. Research into aromatic thermotropic polyesters based on bio-derived monomers, such as 2,5-furandicarboxylic acid and vanillic acid, aims to synthesize polymers for high-performance applications, employing liquid crystalline phases for uniaxial orientation during processing (C. H. Wilsens et al., 2014).

Analytical Chemistry

In analytical chemistry, studies on the solubility of related compounds in ethanol-water solutions provide valuable data for understanding solute-solvent interactions, which is crucial for designing extraction and purification processes (Lei Zhang et al., 2012). This research area highlights the importance of solubility studies in the development of pharmaceuticals and nutraceuticals, where solubility directly impacts bioavailability and efficacy.

properties

IUPAC Name |

2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(33-16)32-15-8-6-5-7-14(15)20(26)27/h5-8,16-19,21H,9H2,1-4H3,(H,26,27)/t16-,17-,18+,19-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHIAWRPNJBFDP-GQUPQBGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

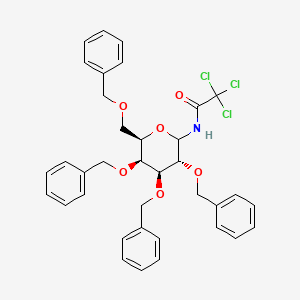

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)

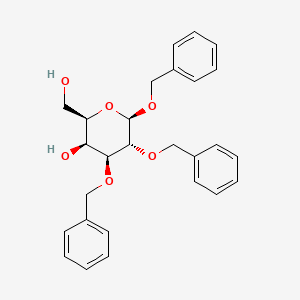

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)

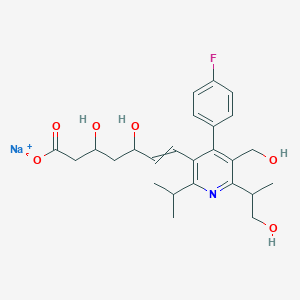

![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)